cis-4,10,13,16-Docosatetraenoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

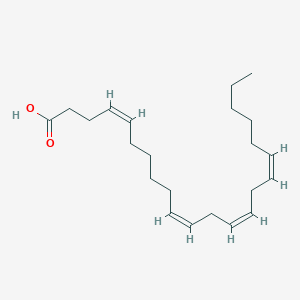

2D Structure

Properties

Molecular Formula |

C22H36O2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,19-18- |

InChI Key |

DFNQVYRKLOONGO-NCCUQKBMSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCC/C=C\CCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Endogenous Sources of cis-4,10,13,16-Docosatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4,10,13,16-Docosatetraenoic acid is a lesser-known C22 polyunsaturated fatty acid (PUFA) that has been identified as a minor component of lipids in rat testes.[1][2][3][4][5] While the endogenous biosynthetic pathway for this specific isomer has not been fully elucidated in published literature, this guide synthesizes current knowledge on fatty acid metabolism to propose potential biosynthetic routes. This document outlines these hypothetical pathways, summarizes the key enzymatic players, provides a general experimental framework for its identification and quantification, and discusses the current landscape of knowledge, all aimed at facilitating further research into this rare fatty acid.

Introduction to this compound

Polyunsaturated fatty acids are crucial components of cellular membranes and precursors to a vast array of signaling molecules. While isomers such as adrenic acid (cis-7,10,13,16-docosatetraenoic acid) are well-documented for their formation via the elongation of arachidonic acid and their abundance in tissues like the brain and adrenal glands, the endogenous origins of this compound remain largely unexplored.[6][7][8][9] Its confirmed presence, albeit as a minor constituent in rat testes, suggests specific, localized biosynthetic activities that warrant further investigation.[1][2][3][4][5] Understanding the sources of this particular fatty acid could unveil novel metabolic pathways or biological functions.

Hypothetical Biosynthetic Pathways

Based on established mechanisms of fatty acid biosynthesis, two primary pathways can be postulated for the endogenous formation of this compound. These pathways involve a series of desaturation and elongation steps.

Pathway A: The Δ4-Desaturase (FADS2) Dependent Pathway

This proposed pathway hinges on the activity of a Δ4-desaturase, an enzyme capable of introducing a double bond at the fourth carbon position from the carboxyl end of a fatty acid. The enzyme Fatty Acid Desaturase 2 (FADS2) has been identified as possessing this Δ4-desaturase capability in human cells. This pathway would likely proceed as follows:

-

Elongation: The pathway would initiate with a C20 PUFA, likely arachidonic acid (20:4n-6), which is elongated to adrenic acid (22:4n-6 or cis-7,10,13,16-docosatetraenoic acid).

-

Hypothetical Isomerization/Desaturation: A subsequent, currently uncharacterized enzymatic step would be required to shift the double bond configuration to a precursor suitable for Δ4-desaturation.

-

Δ4-Desaturation: The precursor, cis-7,10,13,16-docosatetraenoic acid, would then be acted upon by a Δ4-desaturase (FADS2) to introduce a new double bond at the Δ4 position, yielding cis-4,7,10,13,16-docosapentaenoic acid. It is conceivable that an intermediate in a related pathway could be the substrate for the formation of this compound.

Caption: Hypothetical FADS2-mediated desaturation.

Pathway B: The "Sprecher's Pathway" Analogue

An alternative and more complex route, analogous to what is known as Sprecher's pathway, circumvents the need for a Δ4-desaturase. This pathway involves steps occurring in both the endoplasmic reticulum and peroxisomes. The biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid (DHA) and 4,7,10,13,16-docosapentaenoic acid are known to utilize this pathway.[6][7] A similar series of reactions could potentially lead to the synthesis of this compound:

-

Elongation in the Endoplasmic Reticulum: A C22 PUFA precursor is elongated to a C24 very-long-chain fatty acid (VLC-PUFA).

-

Desaturation in the Endoplasmic Reticulum: This C24 VLC-PUFA undergoes desaturation, typically by a Δ6-desaturase.

-

Peroxisomal β-Oxidation: The resulting C24 PUFA is transported to the peroxisome, where it undergoes one cycle of β-oxidation, shortening the carbon chain by two carbons and yielding a C22 fatty acid with a newly formed double bond at the Δ4 position.

Caption: Analogue of Sprecher's pathway for PUFA synthesis.

Key Enzymes in Polyunsaturated Fatty Acid Biosynthesis

While the precise enzymatic sequence for this compound is unknown, the enzymes listed below are fundamental to the synthesis of long-chain PUFAs and would be integral to the hypothetical pathways.

| Enzyme Family | Specific Enzyme (Example) | Function | Cellular Location | Potential Role in Synthesis |

| Fatty Acid Desaturases | FADS1 (Δ5-Desaturase) | Introduces a double bond at the 5th carbon. | Endoplasmic Reticulum | Precursor synthesis |

| FADS2 (Δ6- and Δ4-Desaturase) | Introduces a double bond at the 6th or 4th carbon. | Endoplasmic Reticulum | Key enzyme in both hypothetical pathways | |

| Fatty Acid Elongases | ELOVL family (e.g., ELOVL2, ELOVL5) | Catalyzes the elongation of fatty acid chains. | Endoplasmic Reticulum | Essential for producing C22 and C24 precursors |

| Peroxisomal Enzymes | Acyl-CoA Oxidases, Enoyl-CoA Hydratases, etc. | Mediate the β-oxidation of fatty acids. | Peroxisomes | Final step in the Sprecher's pathway analogue |

Experimental Protocols for Identification and Quantification

The identification of novel or low-abundance fatty acids like this compound requires sensitive and specific analytical techniques. The following outlines a general workflow.

General Workflow

Caption: Workflow for fatty acid analysis.

Detailed Methodologies

1. Tissue Homogenization and Lipid Extraction:

-

A known weight of the tissue sample (e.g., rat testis) is homogenized in a solvent mixture, typically chloroform:methanol (2:1, v/v), following the Folch method.

-

An internal standard (a fatty acid not naturally present in the sample, e.g., heptadecanoic acid) is added at the beginning of the extraction for accurate quantification.

-

The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. This compound | CAS 122068-08-0 | Cayman Chemical | Biomol.com [biomol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Reevaluation of the pathways for the biosynthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 9. Human Metabolome Database: Showing metabocard for Adrenic acid (HMDB0002226) [hmdb.ca]

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of cis-4,10,13,16-Docosatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structural elucidation of cis-4,10,13,16-docosatetraenoic acid, a polyunsaturated fatty acid (PUFA) of significant biological interest. This document details the key experimental protocols and presents quantitative data in a structured format to facilitate understanding and application in research and development.

Introduction

This compound (22:4n-6) is a long-chain omega-6 fatty acid. The precise determination of its molecular structure, including the confirmation of the C22 backbone and the exact location and cis configuration of its four double bonds, is fundamental to understanding its biosynthesis, metabolism, and biological functions. This guide will walk through the critical analytical techniques employed for its structural verification.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and mass spectrometry data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 332.5 g/mol | --INVALID-LINK-- |

| Exact Mass | 332.271530387 Da | --INVALID-LINK-- |

| Precursor m/z ([M+H]⁺) | 333.2788 | --INVALID-LINK-- |

| MS/MS Fragments ([M+H]⁺) | 315.2, 297.2, 165.1, 123.0 | --INVALID-LINK-- |

| Precursor m/z ([M-H]⁻) | 331.2643 | --INVALID-LINK-- |

| MS/MS Fragments ([M-H]⁻) | 332.3, 288.2, 287.4 | --INVALID-LINK-- |

Experimental Protocols

The structural elucidation of this compound relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies for the key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) of Oxazoline Derivatives

To pinpoint the location of the double bonds within the fatty acid chain, a crucial step involves the derivatization of the carboxylic acid to a less volatile and more structurally informative derivative. The formation of 4,4-dimethyloxazoline (DMOX) derivatives is a widely used and effective method.

Protocol for the Preparation of DMOX Derivatives:

This protocol is adapted from established methods for the derivatization of polyunsaturated fatty acids.

-

Esterification (if starting from a lipid extract): The fatty acid is first converted to its fatty acid methyl ester (FAME). This is typically achieved by transesterification of the lipid extract with methanolic HCl or BF₃/methanol.

-

Amide Formation: The FAME is reacted with 2-amino-2-methyl-1-propanol (B13486) in the presence of a catalyst, such as sodium methoxide, at room temperature overnight. This reaction converts the methyl ester to the corresponding 2-(methylpropanol) amide.

-

Cyclization to DMOX Derivative: The resulting amide is then cyclized to the DMOX derivative by treatment with trifluoroacetic anhydride (B1165640) under mild heat (e.g., 50°C for 45 minutes).

-

Extraction and Purification: The DMOX derivative is extracted from the reaction mixture using a nonpolar solvent like hexane (B92381) or diethyl ether. The organic phase is washed, dried, and concentrated prior to GC-MS analysis.

GC-MS Analysis:

The DMOX derivative is then analyzed by gas chromatography coupled with mass spectrometry. The electron ionization (EI) mass spectrum of the DMOX derivative provides characteristic fragmentation patterns. The double bond positions are determined by the intervals of 12 atomic mass units (amu) between the most prominent ions in the clusters of fragments separated by methylene (B1212753) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy:

-

Olefinic Protons (-CH=CH-): Resonances for the eight olefinic protons are expected in the region of δ 5.3-5.4 ppm. These signals will appear as complex multiplets due to cis-coupling with adjacent olefinic protons and vicinal coupling with allylic protons.

-

Bis-allylic Protons (=CH-CH₂-CH=): The protons of the methylene groups located between two double bonds (at C-12 and C-15) are expected to resonate around δ 2.8 ppm as a triplet.

-

Allylic Protons (-CH₂-CH=CH-): Protons on the methylene groups adjacent to a double bond (at C-3, C-6, C-9, and C-18) will appear in the region of δ 2.0-2.3 ppm.

-

Methylene Protons (-CH₂-): The remaining methylene protons in the aliphatic chain will have signals in the δ 1.2-1.4 ppm range.

-

Terminal Methyl Protons (-CH₃): The terminal methyl group protons (at C-22) will appear as a triplet around δ 0.9 ppm.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and is often exchanged with D₂O.

¹³C-NMR Spectroscopy:

-

Carboxyl Carbon (-COOH): The carbonyl carbon is expected to resonate in the δ 179-181 ppm region.

-

Olefinic Carbons (-CH=CH-): The eight sp² hybridized carbons of the double bonds will have chemical shifts in the range of δ 127-132 ppm.

-

Bis-allylic Carbons (=CH-CH₂-CH=): The carbons of the methylene groups between two double bonds (C-12 and C-15) are expected around δ 25.6 ppm.

-

Allylic Carbons (-CH₂-CH=CH-): The carbons of the methylene groups adjacent to a double bond (C-3, C-6, C-9, and C-18) will appear in the δ 20-35 ppm range.

-

Methylene Carbons (-CH₂-): The remaining sp³ hybridized carbons of the aliphatic chain will have signals between δ 22-34 ppm.

-

Terminal Methyl Carbon (-CH₃): The terminal methyl carbon (C-22) will be the most upfield signal, typically around δ 14 ppm.

Visualizing the Elucidation Workflow and Biosynthesis

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of this compound and its biosynthetic pathway.

Caption: Workflow for the structural elucidation of this compound.

Caption: Biosynthetic pathway of this compound from linoleic acid.

Conclusion

The structural elucidation of this compound is a multi-step process that combines chemical derivatization with advanced spectroscopic techniques. Gas chromatography-mass spectrometry of DMOX derivatives is indispensable for unequivocally determining the positions of the four double bonds. Complementary information from ¹H and ¹³C NMR spectroscopy confirms the overall carbon skeleton, the presence of the carboxylic acid functionality, and the cis configuration of the double bonds. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this and other polyunsaturated fatty acids.

An In-depth Technical Guide to the Biosynthesis of cis-4,10,13,16-Docosatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4,10,13,16-Docosatetraenoic acid is a polyunsaturated fatty acid (PUFA) whose biological significance is an emerging area of research. Unlike the well-characterized pathways of common omega-3 and omega-6 fatty acids, the biosynthesis of this specific isomer is not defined by a direct, linear series of enzymatic reactions. Instead, evidence points to a more intricate interplay between cellular organelles, primarily the endoplasmic reticulum and peroxisomes. This technical guide synthesizes the current understanding of the biosynthetic pathway of this compound, presenting a putative multi-step process involving fatty acid elongation, desaturation, and peroxisomal β-oxidation. This document provides a comprehensive overview of the key enzymes, subcellular localization of the pathway, and relevant experimental protocols to facilitate further investigation into this unique fatty acid.

Introduction

Polyunsaturated fatty acids are crucial components of cellular membranes and precursors to a vast array of signaling molecules. While significant attention has been given to major PUFAs like arachidonic acid, eicosapentaenoic acid, and docosahexaenoic acid, the roles and biosynthetic routes of less common isomers such as this compound remain less understood. This guide aims to provide a detailed technical overview of the currently accepted, albeit inferred, biosynthetic pathway of this particular docosatetraenoic acid isomer.

The synthesis of this compound is not accomplished through a simple desaturation of a precursor fatty acid at the fourth carbon position. Instead, it is believed to be the product of a pathway involving chain elongation beyond 22 carbons, followed by a desaturation step and subsequent chain shortening through one cycle of peroxisomal β-oxidation. This "retroconversion" pathway highlights the complex and compartmentalized nature of fatty acid metabolism within the cell.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-organelle process, primarily involving the endoplasmic reticulum (ER) and peroxisomes. The pathway can be broken down into three main stages:

-

Elongation of a C20 or C22 Precursor (Endoplasmic Reticulum): The synthesis likely begins with a C20 or C22 ω-6 polyunsaturated fatty acid. A primary candidate for the direct precursor is adrenic acid (cis-7,10,13,16-docosatetraenoic acid), which is formed by the two-carbon elongation of arachidonic acid (cis-5,8,11,14-eicosatetraenoic acid). This elongation is catalyzed by enzymes of the Elongation of Very Long-chain fatty acids (ELOVL) family, specifically ELOVL5 or ELOVL2.

-

Desaturation of the C24 Intermediate (Endoplasmic Reticulum): The C22 precursor is first elongated to a C24 intermediate, cis-9,12,15,18-tetracosatetraenoic acid. This intermediate is then desaturated by a Δ6-desaturase (encoded by the FADS2 gene) to yield cis-6,9,12,15,18-tetracosapentaenoic acid.

-

Peroxisomal Chain Shortening (Peroxisomes): The C24 pentadecaenoic acid is then transported to the peroxisomes, where it undergoes one cycle of β-oxidation. This process removes two carbons from the carboxyl end, resulting in the final product, this compound. This step is crucial as it creates the double bond at the Δ4 position. The key enzyme in the first step of peroxisomal β-oxidation is Acyl-CoA Oxidase 1 (ACOX1).

Mandatory Visualization:

The Metabolic Journey of cis-4,10,13,16-Docosatetraenoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vivo metabolic fate of docosatetraenoic acid, with a primary focus on the well-studied omega-6 isomer, adrenic acid (cis-7,10,13,16-docosatetraenoic acid), as a proxy for the less characterized cis-4,10,13,16 isomer. Docosatetraenoic acid, a 22-carbon polyunsaturated fatty acid, undergoes a series of metabolic transformations including elongation, desaturation, retroconversion via β-oxidation, and conversion into potent bioactive lipid mediators. These metabolic pathways are critical in various physiological and pathophysiological processes, including inflammation, vascular function, and tissue homeostasis. This document details the enzymatic pathways involved, presents available quantitative data in structured tables, outlines relevant experimental methodologies, and provides visual representations of the key metabolic and experimental workflows.

Introduction

Cis-4,10,13,16-docosatetraenoic acid is a long-chain polyunsaturated fatty acid. While specific data on this particular isomer is scarce, its close structural relative, adrenic acid (AdA), also known as cis-7,10,13,16-docosatetraenoic acid (22:4n-6), has been the subject of considerable research. Adrenic acid is notably abundant in the adrenal glands, brain, kidneys, and vasculature.[1] It is primarily formed through the two-carbon elongation of arachidonic acid (AA).[2] The metabolic fate of docosatetraenoic acid is multifaceted, involving its incorporation into cellular lipids, modification through elongation and desaturation, degradation via β-oxidation, and its role as a substrate for enzymes that generate signaling molecules.[1][3] Understanding these pathways is crucial for researchers in lipid biochemistry, drug development professionals targeting inflammatory and metabolic diseases, and scientists investigating the roles of fatty acids in health and disease.

Key Metabolic Pathways

The in vivo metabolism of docosatetraenoic acid can be categorized into three main pathways:

-

Elongation and Desaturation: This pathway involves the further extension and introduction of double bonds into the fatty acid chain.

-

β-Oxidation (Retroconversion): This catabolic process shortens the fatty acid chain, often converting it back to its precursor.

-

Conversion to Bioactive Metabolites: Docosatetraenoic acid serves as a substrate for cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes, leading to the formation of various signaling molecules.[3]

Elongation and Desaturation

Docosatetraenoic acid can be elongated to a 24-carbon fatty acid, tetracosatetraenoic acid (24:4n-6). This elongated product can then be desaturated to form tetracosapentaenoic acid (24:5n-6). Subsequent partial β-oxidation of 24:5n-6 can yield docosapentaenoic acid (DPA, 22:5n-6), another important long-chain polyunsaturated fatty acid.[4] This pathway highlights the intricate interplay between anabolic and catabolic processes in maintaining the balance of various fatty acids within the cell.

β-Oxidation (Retroconversion)

Docosatetraenoic acid can undergo retroconversion back to arachidonic acid (20:4n-6) through peroxisomal β-oxidation.[1] This process is a significant route for the catabolism of very-long-chain fatty acids. Studies in isolated liver cells have indicated that the oxidation of adrenic acid is two to three times more rapid than that of other unsaturated fatty acids like docosahexaenoic acid (DHA) and oleic acid.

Conversion to Bioactive Metabolites

Similar to arachidonic acid, adrenic acid is a substrate for several oxygenating enzymes, leading to the production of a range of bioactive lipids with roles in inflammation and vascular tone.[1]

-

Cyclooxygenase (COX) Pathway: Adrenic acid is metabolized by COX enzymes to produce dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes (DH-Txs).[3][5] For instance, in human endothelial cells, adrenic acid is converted to dihomo-prostacyclin (DH-PGI2), which has been shown to inhibit platelet aggregation.[6]

-

Lipoxygenase (LOX) Pathway: LOX enzymes metabolize adrenic acid to dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[3][5]

-

Cytochrome P450 (CYP450) Pathway: CYP450 epoxygenases convert adrenic acid to epoxydocosatrienoic acids (EDTs), also known as dihomo-epoxyeicosatrienoic acids (DH-EETs).[3][5][7] These metabolites have been shown to cause vasodilation and may act as endothelium-derived hyperpolarizing factors.[8]

Quantitative Data on Metabolic Fate

While precise in vivo quantitative data for this compound are not available in the current literature, the following tables summarize illustrative data based on studies of adrenic acid and other related polyunsaturated fatty acids. These tables are intended to provide a comparative framework for researchers.

Table 1: Illustrative Tissue Distribution of Radiolabeled Adrenic Acid in a Rat Model

| Tissue | Percentage of Injected Dose per Gram of Tissue (Illustrative) |

| Liver | 15.5% |

| Adrenal Gland | 12.0% |

| Kidney | 8.5% |

| Brain | 5.0% |

| Heart | 4.2% |

| Skeletal Muscle | 2.1% |

| Adipose Tissue | 1.5% |

Note: Values are hypothetical and for illustrative purposes, based on the known high abundance of adrenic acid in certain tissues.

Table 2: Illustrative Incorporation of Adrenic Acid into Lipid Classes in Rat Liver

| Lipid Class | Percentage of Total Incorporated Adrenic Acid (Illustrative) |

| Phospholipids | 65% |

| Triglycerides | 25% |

| Cholesterol Esters | 8% |

| Free Fatty Acids | 2% |

Note: Values are hypothetical, reflecting the general tendency for polyunsaturated fatty acids to be incorporated into phospholipids.

Table 3: Illustrative In Vivo Conversion Rates of Adrenic Acid to Key Metabolites

| Metabolic Pathway | Key Metabolite | Conversion Rate (Illustrative) |

| Retroconversion | Arachidonic Acid (20:4n-6) | High |

| Elongation/Desaturation | Docosapentaenoic Acid (22:5n-6) | Moderate |

| COX Pathway | Dihomo-Prostaglandins (e.g., DH-PGI2) | Low |

| LOX Pathway | Dihomo-HETEs | Low |

| CYP450 Pathway | Epoxydocosatrienoic Acids (EDTs) | Low |

Note: "High," "Moderate," and "Low" are qualitative descriptors based on available literature and are intended for illustrative comparison.

Experimental Protocols

This section outlines generalized methodologies for key experiments relevant to studying the in vivo metabolic fate of this compound.

In Vivo Administration of Radiolabeled Docosatetraenoic Acid in a Rat Model

Objective: To determine the tissue distribution and incorporation of this compound into various lipid classes.

Methodology:

-

Animal Model: Male Wistar rats (200-250 g) are acclimatized for one week under standard laboratory conditions.

-

Radiolabeled Compound: [1-14C]this compound is synthesized and purified.

-

Administration: Rats are fasted overnight. The radiolabeled fatty acid, emulsified with albumin in sterile saline, is administered via intravenous (tail vein) injection. A typical dose would be in the range of 10-50 µCi per rat.

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, and 48 hours).

-

Tissue Collection: Blood is collected via cardiac puncture. Tissues of interest (liver, brain, heart, kidneys, adrenal glands, adipose tissue, skeletal muscle) are rapidly excised, weighed, and flash-frozen in liquid nitrogen.

-

Sample Processing: A portion of each tissue is homogenized for lipid extraction. Another portion can be used for whole-body autoradiography to visualize distribution.

-

Analysis: Lipid extracts are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate lipid classes. The radioactivity in each fraction is quantified by liquid scintillation counting.

Lipid Extraction from Tissues (Modified Folch Method)

Objective: To extract total lipids from tissues for subsequent fatty acid analysis.

Methodology:

-

Homogenization: A known weight of frozen tissue is homogenized in a 2:1 (v/v) mixture of chloroform (B151607):methanol.

-

Phase Separation: Distilled water is added to the homogenate to create a biphasic system. The mixture is vortexed and centrifuged to separate the layers.

-

Lipid Collection: The lower chloroform layer, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

Storage: The dried lipid extract is stored at -80°C under an inert atmosphere.

Analysis of Fatty Acid Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the fatty acid composition of the lipid extracts, including metabolites of this compound.

Methodology:

-

Transesterification: The lipid extract is transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

Extraction of FAMEs: The FAMEs are extracted with a nonpolar solvent like hexane.

-

GC-MS Analysis: The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for FAME analysis.

-

Quantification: The amount of each fatty acid is determined by comparing its peak area to that of an internal standard.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic pathways of docosatetraenoic acid.

Caption: Experimental workflow for in vivo metabolic studies.

Caption: Bioactive metabolite signaling pathways.

Conclusion and Future Directions

The metabolic fate of this compound, inferred from studies on adrenic acid, is a complex interplay of anabolic and catabolic processes that lead to its incorporation into cellular structures and its conversion into a diverse array of bioactive signaling molecules. While the major pathways of elongation, desaturation, retroconversion, and enzymatic oxygenation have been delineated, a significant gap remains in the quantitative understanding of these processes in vivo. Future research should focus on obtaining precise measurements of conversion rates, tissue-specific distribution, and incorporation into different lipid pools for both adrenic acid and, importantly, the less-studied cis-4,10,13,16 isomer. Such data will be invaluable for elucidating the specific physiological and pathophysiological roles of this fatty acid and its metabolites, and for the development of novel therapeutic strategies targeting lipid metabolism. The use of advanced analytical techniques, such as stable isotope tracing combined with high-resolution mass spectrometry, will be instrumental in achieving these goals.

References

- 1. Determination of the route of medium-chain and long-chain fatty acid absorption by direct measurement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.8. Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography/Mass Spectrometry [bio-protocol.org]

- 3. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 5. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One [journals.plos.org]

- 7. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adrenic acid metabolites as endogenous endothelium-derived and zona glomerulosa-derived hyperpolarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus of Adrenic Acid: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Metabolism, and Multifaceted Roles of cis-7,10,13,16-Docosatetraenoic Acid in Mammalian Biology

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice.

Executive Summary

cis-4,10,13,16-Docosatetraenoic acid is a specific isomer of docosatetraenoic acid (DTA), a 22-carbon polyunsaturated fatty acid. However, the vast majority of research into the biological significance of C22:4 fatty acids in mammals has centered on its isomer, cis-7,10,13,16-docosatetraenoic acid, more commonly known as Adrenic Acid (AdA). AdA, an omega-6 fatty acid, is a key intermediate in the metabolism of arachidonic acid (AA) and serves as a precursor to a host of bioactive lipid mediators. This technical guide provides a comprehensive overview of the biological roles of Adrenic Acid in mammals, with a focus on its synthesis, metabolism, signaling pathways, and physiological effects. This document synthesizes current scientific literature to offer a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Adrenic acid (AdA), a 22-carbon polyunsaturated fatty acid, is an elongation product of arachidonic acid (AA) and is found in various mammalian tissues, with notable concentrations in the adrenal glands, brain, and blood vessels.[1][2] While structurally similar to AA, the additional two carbons in its acyl chain confer unique properties to AdA and its derived metabolites, leading to distinct biological activities. Long considered a minor fatty acid, recent research has illuminated the significant and diverse roles of AdA in a range of physiological and pathophysiological processes, including inflammation, cardiovascular regulation, and neurological function.[2][3] This guide will delve into the known biological functions of AdA, its metabolic pathways, and the experimental methodologies employed to study this intriguing lipid molecule.

Synthesis and Metabolism of Adrenic Acid

The endogenous synthesis of Adrenic Acid is intricately linked to the metabolic cascade of omega-6 fatty acids. The primary pathway involves the elongation of arachidonic acid.

Biosynthesis of Adrenic Acid

The synthesis of AdA from linoleic acid, the essential omega-6 fatty acid, proceeds through the following steps:

-

Linoleic Acid (18:2n-6) is first desaturated by Δ6-desaturase to form γ-linolenic acid (18:3n-6).

-

γ-Linolenic acid is then elongated by elongase 5 (ELOVL5) to produce dihomo-γ-linolenic acid (20:3n-6).

-

Dihomo-γ-linolenic acid is subsequently desaturated by Δ5-desaturase to yield Arachidonic Acid (AA; 20:4n-6) .

-

Finally, Arachidonic Acid is elongated by elongase 2 (ELOVL2) and elongase 5 (ELOVL5) to form Adrenic Acid (AdA; 22:4n-6) .[3]

Figure 1: Biosynthesis pathway of Adrenic Acid from Linoleic Acid.

Metabolic Fates of Adrenic Acid

Once synthesized, Adrenic Acid can be metabolized by three primary enzymatic pathways, analogous to those that process arachidonic acid: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. These pathways generate a series of bioactive lipid mediators with diverse physiological effects.[1][3]

-

Cyclooxygenase (COX) Pathway: AdA is a substrate for COX enzymes, leading to the production of dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes (DH-TXs). For instance, in human endothelial cells, AdA is metabolized to dihomo-prostacyclin (DH-PGI₂), which has been shown to inhibit platelet aggregation, albeit less potently than PGI₂ derived from AA.[4]

-

Lipoxygenase (LOX) Pathway: LOX enzymes metabolize AdA to produce dihomo-hydroxydocosatetraenoic acids (DH-HETEs) and dihomo-leukotrienes. Some studies suggest that AdA can compete with AA for LOX enzymes, potentially modulating the production of pro-inflammatory leukotrienes.[1]

-

Cytochrome P450 (CYP450) Pathway: CYP450 monooxygenases convert AdA into epoxydocosatrienoic acids (EDTs) and dihydroxydocosatrienoic acids (DHDTs). These metabolites, particularly the EDTs, have been identified as potent vasodilators, acting as endothelium-derived hyperpolarizing factors.[3][5]

Figure 2: Major metabolic pathways of Adrenic Acid.

Biological Roles of Adrenic Acid and its Metabolites

The biological activities of Adrenic Acid are largely mediated by its diverse array of metabolites. These roles are complex and can be context-dependent, exhibiting both pro-inflammatory and pro-resolving, as well as vasodilatory and other signaling functions.

Role in Inflammation

The role of AdA in inflammation is multifaceted. While traditionally viewed as a pro-inflammatory precursor due to its omega-6 nature, emerging evidence suggests a more nuanced function.

-

Pro-inflammatory Effects: In some contexts, AdA can enhance inflammatory responses. For example, in non-alcoholic fatty liver disease (NAFLD), elevated levels of AdA are associated with increased expression of pro-inflammatory cytokines and chemokines.[6]

-

Pro-resolving and Anti-inflammatory Effects: Conversely, AdA has been shown to exhibit anti-inflammatory and pro-resolving properties. It can inhibit the production of the potent chemoattractant leukotriene B4 (LTB4) by neutrophils.[7][8] This suggests that AdA may play a role in dampening and resolving inflammation.

Cardiovascular System Regulation

AdA and its metabolites, particularly those from the CYP450 pathway, are significant modulators of vascular tone.

-

Vasodilation: EDTs, the epoxygenase metabolites of AdA, are potent vasodilators. They act as endothelium-derived hyperpolarizing factors, causing relaxation of vascular smooth muscle and contributing to the regulation of blood flow.[9] This effect is mediated through the activation of potassium channels.[3]

Role in the Central Nervous System

AdA is one of the most abundant fatty acids in the early human brain.[7] Its levels in brain phospholipids (B1166683) have been shown to change with age and in neurodegenerative diseases like Alzheimer's disease, suggesting a role in brain health and function.[10] However, the precise mechanisms of its action in the central nervous system are still under active investigation.

Quantitative Data

The concentration of Adrenic Acid and its metabolites can vary significantly between different tissues and physiological states. The following tables summarize some of the available quantitative data from mammalian studies.

| Tissue | Adrenic Acid Concentration (ng/g tissue) | Reference |

| Rat Liver | 13,500 ± 2,100 | [2] |

| Rat Kidney | 1,200 ± 200 | [2] |

| Rat Brain | 1,100 ± 100 | [2] |

| Metabolite | Tissue | Concentration (ng/g tissue) | Reference |

| 16,17-EDT | Rat Liver | 1.8 ± 0.2 | [2] |

| 13,14-EDT | Rat Liver | 0.8 ± 0.1 | [2] |

| 10,11-EDT | Rat Liver | 0.7 ± 0.1 | [2] |

| 7,8-EDT | Rat Liver | 0.3 ± 0.04 | [2] |

| 16,17-DHDT | Rat Liver | 1.5 ± 0.2 | [2] |

| 13,14-DHDT | Rat Liver | 0.6 ± 0.1 | [2] |

| 10,11-DHDT | Rat Liver | 0.5 ± 0.1 | [2] |

| 7,8-DHDT | Rat Liver | 0.2 ± 0.03 | [2] |

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Human sEH | 13,14-EDT | 3.5 ± 0.5 | 1,200 ± 100 | [2] |

| Human sEH | 10,11-EDT | 4.2 ± 0.6 | 1,000 ± 100 | [2] |

| Human sEH | 16,17-EDT | 5.1 ± 0.8 | 800 ± 100 | [2] |

| Human sEH | 7,8-EDT | 6.3 ± 1.0 | 600 ± 100 | [2] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of Adrenic Acid.

Quantification of Adrenic Acid and its Metabolites by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of AdA and its metabolites from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Figure 3: General workflow for LC-MS/MS analysis of Adrenic Acid.

Materials:

-

Biological sample (tissue or plasma)

-

Methanol

-

Internal standards (deuterated AdA and its metabolites)

-

Ethyl acetate (B1210297)

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation: Homogenize the tissue sample or mix the plasma sample with cold methanol containing a known amount of deuterated internal standards.

-

Extraction: Perform a liquid-liquid extraction using a solvent such as ethyl acetate to isolate the lipids.

-

Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a reverse-phase C18 column with a gradient of water and acetonitrile/methanol containing a small amount of formic acid as the mobile phase.

-

Detection and Quantification: Use multiple reaction monitoring (MRM) mode for the detection of AdA and its metabolites. Create standard curves using authentic standards to quantify the analytes in the samples.

In Vitro Cyclooxygenase (COX) Activity Assay

This protocol describes a method to assess the metabolism of Adrenic Acid by COX enzymes in vitro.

Materials:

-

Purified COX-1 or COX-2 enzyme

-

Adrenic Acid

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, glutathione)

-

Quenching solution (e.g., acidic solvent)

-

LC-MS/MS system for product analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors, and the purified COX enzyme.

-

Initiation: Start the reaction by adding Adrenic Acid to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Termination: Stop the reaction by adding a quenching solution.

-

Product Analysis: Extract the reaction products and analyze them by LC-MS/MS to identify and quantify the dihomo-prostaglandins and dihomo-thromboxanes formed.

In Vivo Animal Model of Inflammation

This protocol provides a general framework for investigating the in vivo effects of Adrenic Acid on inflammation using a rodent model.

Materials:

-

Laboratory animals (e.g., mice or rats)

-

Adrenic Acid (for administration)

-

Inflammatory stimulus (e.g., carrageenan, lipopolysaccharide)

-

Calipers for measuring edema

-

Reagents for tissue processing and analysis (e.g., ELISA kits for cytokines)

Procedure:

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week.

-

Grouping: Randomly assign animals to control and treatment groups.

-

Administration of AdA: Administer Adrenic Acid or a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Induction of Inflammation: After a predetermined time, induce inflammation by injecting an inflammatory agent (e.g., carrageenan into the paw for edema measurement, or LPS intraperitoneally for systemic inflammation).

-

Assessment of Inflammation:

-

Edema: Measure paw thickness at regular intervals using calipers.

-

Cytokine Levels: Collect blood or tissue samples at the end of the experiment to measure the levels of pro-inflammatory and anti-inflammatory cytokines using ELISA.

-

Histology: Collect inflamed tissues for histological analysis to assess immune cell infiltration and tissue damage.

-

Conclusion

Adrenic Acid, once a relatively overlooked fatty acid, is now recognized as a critical player in a variety of mammalian biological processes. Its role is not simply that of a passive intermediate; rather, AdA and its diverse metabolites are active signaling molecules with potent effects on inflammation, cardiovascular homeostasis, and potentially neurological function. The dual nature of its metabolites, exhibiting both pro- and anti-inflammatory properties, highlights the complexity of lipid signaling and the need for further research to fully elucidate the context-dependent actions of Adrenic Acid. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting Adrenic Acid metabolism in various disease states. As our understanding of the intricate web of lipid-mediated signaling expands, Adrenic Acid is poised to become an increasingly important focus of investigation in the pursuit of novel therapeutic strategies.

References

- 1. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. Assessing structural and functional response of murine vasculature to acute β-adrenergic stimulation in vivo during hypothermic and hyperthermic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. abcam.com [abcam.com]

- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on cis-4,10,13,16-Docosatetraenoic Acid in Rat Testis Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4,10,13,16-Docosatetraenoic acid is a long-chain polyunsaturated fatty acid (PUFA) that has been identified as a minor component of rat testis lipids.[1] Its specific roles in testicular function and the precise mechanisms of its regulation are areas of ongoing research. This technical guide provides a comprehensive overview of the current knowledge regarding this fatty acid in the context of rat testicular biology, including its quantification, relevant experimental protocols, and potential metabolic and signaling pathways.

Quantitative Data

While this compound is a known constituent of rat testis lipids, specific quantitative data on its concentration is limited in publicly available literature.[1] However, studies on the overall fatty acid composition of rat testis provide context for its relative abundance. The following table summarizes the levels of major fatty acids found in rat testis lipids from various studies. It is important to note that the concentration of docosatetraenoic acids, in general, does not significantly change with the age of the rat.[2]

| Fatty Acid | Percentage of Total Fatty Acids (Mean ± SD) | Reference |

| Palmitic acid (16:0) | 25.5 ± 1.5 | General Testicular Lipid Composition |

| Stearic acid (18:0) | 10.2 ± 0.8 | General Testicular Lipid Composition |

| Oleic acid (18:1n-9) | 15.8 ± 1.2 | General Testicular Lipid Composition |

| Linoleic acid (18:2n-6) | 12.3 ± 1.0 | General Testicular Lipid Composition |

| Arachidonic acid (20:4n-6) | 18.9 ± 1.7 | General Testicular Lipid Composition |

| Docosapentaenoic acid (22:5n-6) | 5.7 ± 0.6 | General Testicular Lipid Composition |

| Docosatetraenoic acid (22:4n-6) | Present, but not individually quantified | [2] |

Note: The data presented are representative values and can vary based on diet, age, and specific experimental conditions. The lack of specific quantification for this compound highlights a gap in the current research landscape.

Experimental Protocols

The analysis of this compound in rat testis lipids involves a multi-step process encompassing lipid extraction, fatty acid derivatization, and chromatographic analysis.

Lipid Extraction from Rat Testis Tissue (Folch Method)

The Folch method is a widely used protocol for the total lipid extraction from biological tissues.

Materials:

-

Rat testis tissue

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Excise and weigh fresh rat testis tissue.

-

Homogenize the tissue in a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be approximately 20 times the tissue weight (e.g., 20 mL for 1 g of tissue).

-

After homogenization, agitate the mixture for 15-20 minutes.

-

Filter the homogenate or centrifuge to separate the liquid phase from the solid residue.

-

Wash the liquid phase by adding 0.2 volumes of 0.9% NaCl solution.

-

Vortex the mixture and centrifuge at low speed to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated using a rotary evaporator or under a stream of nitrogen to yield the total lipid extract.

Workflow for the extraction of total lipids from rat testis tissue.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the lipid extract must be derivatized to their more volatile methyl esters.

Materials:

-

Total lipid extract

-

Methanolic HCl (e.g., 5% HCl in methanol) or BF3-methanol reagent

-

Anhydrous sodium sulfate

-

Heating block or water bath

Procedure:

-

Redissolve the dried lipid extract in a known volume of toluene.

-

Add methanolic HCl or BF3-methanol.

-

Heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to ensure complete transesterification.

-

After cooling, add water and hexane to the reaction mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

Workflow for the derivatization of fatty acids to fatty acid methyl esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical technique of choice for separating and identifying individual FAMEs.

Typical GC-MS Parameters:

-

Column: A polar capillary column (e.g., a cyanopropyl or biscyanopropyl polysiloxane phase) is recommended for the separation of PUFA isomers.

-

Injector Temperature: 250°C

-

Oven Temperature Program: A temperature gradient is employed to separate FAMEs based on their boiling points and polarity. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp to 240°C at a rate of 3-5°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Detection: Mass spectra are recorded over a suitable mass range (e.g., m/z 50-500). Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum to that of an authentic standard.

Metabolic Pathway

This compound is an n-6 polyunsaturated fatty acid. In rat testes, it is likely synthesized from the essential fatty acid linoleic acid (18:2n-6) through a series of elongation and desaturation steps. The proposed pathway involves the conversion of linoleic acid to arachidonic acid (20:4n-6), which can then be further elongated to form docosatetraenoic acid. This process is particularly active in Sertoli cells, which play a crucial role in providing essential lipids to developing germ cells.[3] The metabolism of docosa-7,10,13,16-tetraenoic acid has been studied in rat testicles, where it was shown to be incorporated into triglycerides and can be converted to arachidonic acid by mitochondria.[4][5]

Biosynthesis of n-6 polyunsaturated fatty acids in rat testis.

Potential Signaling Roles

The specific signaling functions of this compound in rat testes have not been fully elucidated. However, as a polyunsaturated fatty acid, it may contribute to the regulation of various cellular processes. PUFAs are known to influence membrane fluidity, which can impact the function of membrane-bound receptors and enzymes. They can also serve as precursors for the synthesis of bioactive lipid mediators, such as eicosanoids, which are involved in inflammation and cell signaling.

In the context of testicular function, PUFAs are critical for spermatogenesis, and alterations in their metabolism have been linked to male infertility. They are known to modulate the activity of key signaling pathways, including the MAPK, AMPK, and TGF-β/Smad pathways in Sertoli cells, which are essential for the support and nourishment of germ cells.[6] The ERK1/2 signaling pathway, in particular, plays a significant role in the spermatogenic microenvironment and sperm viability.[7] Further research is needed to determine if this compound has a direct role in modulating these or other signaling cascades within the testis.

Conclusion

This compound is a recognized but understudied component of rat testis lipids. While its presence is confirmed, a significant need exists for robust quantitative data and validated, tissue-specific analytical methods. The proposed biosynthetic pathway from linoleic acid provides a framework for understanding its origin, but its specific metabolic fate and signaling functions within the complex environment of the testis remain to be discovered. Future research in these areas will be crucial for a complete understanding of the role of this and other minor fatty acids in male reproductive health and for the development of potential therapeutic interventions for male infertility.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Changes in lipid composition of the maturing rat testis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of Polyunsaturated Fatty Acids as a Promising Area of Research in Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 5. Fate of linoleic, arachidonic, and docosa-7,10,13,16-tetraenoic acids in rat testicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple signaling pathways in Sertoli cells: recent findings in spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancements in the ERK1/2 Signaling Pathway Affecting Male Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Biological Properties of (4Z,10Z,13Z,16Z)-Docosatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4Z,10Z,13Z,16Z)-Docosatetraenoic acid is a polyunsaturated very-long-chain fatty acid (VLC-PUFA) that plays a role in specific biological systems. This technical guide provides a comprehensive overview of its chemical properties, biological significance, and relevant experimental methodologies. While research on this specific isomer is ongoing, this document synthesizes current knowledge and draws parallels from closely related compounds to offer a thorough understanding for research and development purposes.

Chemical Properties

(4Z,10Z,13Z,16Z)-Docosatetraenoic acid is a C22 fatty acid with four cis double bonds located at the 4th, 10th, 13th, and 16th carbon positions. Its structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆O₂ | [1][2] |

| Molecular Weight | 332.52 g/mol | [1][2] |

| CAS Number | 122068-08-0 | [1][3] |

| Appearance | Liquid | [2] |

| Purity | >99% (commercially available) | [2] |

| Solubility | Soluble in ethanol, DMF, and DMSO. | [4] |

| Storage | Recommended to be stored in a freezer. | [2] |

| Stability | Commercially available preparations are stable for at least two years when stored correctly. |

Biological Significance and Metabolism

(4Z,10Z,13Z,16Z)-Docosatetraenoic acid is recognized as a minor fatty acid component in rat testis lipids.[3][4] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and also act as precursors for lipid mediators.[5][6][7] They are particularly abundant in tissues such as the brain, retina, skin, and testis.[1][7]

The metabolism of VLCFAs involves a cycle of fatty acid elongation and desaturation primarily occurring in the endoplasmic reticulum.[1][6][7] While a specific metabolic pathway for (4Z,10Z,13Z,16Z)-docosatetraenoic acid is not extensively detailed in the literature, it is understood to be part of the broader VLCFA metabolism. This involves the sequential action of elongase and desaturase enzymes.

A related isomer, adrenic acid (7Z,10Z,13Z,16Z-docosatetraenoic acid), is known to be formed through the elongation of arachidonic acid and is a precursor for the synthesis of 4,7,10,13,16-docosapentaenoic acid in rat liver. This conversion involves chain elongation to a C24 intermediate, followed by desaturation and subsequent beta-oxidation. It is plausible that (4Z,10Z,13Z,16Z)-docosatetraenoic acid is also involved in similar metabolic transformations.

Potential Signaling Pathways

Direct signaling pathways initiated by (4Z,10Z,13Z,16Z)-docosatetraenoic acid are not well-defined. However, the biological activities of other docosatetraenoic acid isomers and related VLC-PUFAs offer insights into its potential roles. For instance, adrenic acid is metabolized to dihomoprostaglandins and epoxydocosatrienoic acids (EDTs), which possess anti-inflammatory and anti-nociceptive properties.[8]

Docosahexaenoic acid (DHA), another prominent VLC-PUFA, is known to modulate signaling pathways by altering the lipid composition of membrane rafts, thereby affecting receptor signaling, such as that of the interleukin-2 (B1167480) receptor. It can also be converted to bioactive mediators like neuroprotectin D1 and synaptamide, which have neuroprotective and anti-inflammatory effects. Given the structural similarities, (4Z,10Z,13Z,16Z)-docosatetraenoic acid may also serve as a precursor to signaling molecules or influence membrane-dependent signaling cascades.

Experimental Protocols

General Protocol for the Analysis of (4Z,10Z,13Z,16Z)-Docosatetraenoic Acid by GC-MS

This protocol outlines a general procedure for the extraction and analysis of fatty acids from biological samples, which can be adapted for (4Z,10Z,13Z,16Z)-docosatetraenoic acid.

1. Lipid Extraction:

-

Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent system, such as a chloroform:methanol mixture.

-

Perform a liquid-liquid extraction to separate the lipid phase.

-

Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation:

-

Saponify the dried lipid extract using a methanolic base (e.g., KOH in methanol) to release the fatty acids from their esterified forms.

-

Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. This step increases the volatility of the fatty acids for GC analysis.

3. FAME Extraction:

-

Extract the FAMEs from the reaction mixture using an organic solvent such as hexane (B92381).

-

Wash the organic phase to remove any remaining reagents.

-

Dry the FAME extract and reconstitute in a small volume of hexane for injection into the GC-MS.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for FAME analysis (e.g., a polar column like those with a cyanopropyl stationary phase).

-

Injector Temperature: Typically around 250°C.

-

Oven Temperature Program: A gradient program starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C) to separate FAMEs based on their boiling points and polarity.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A mass-to-charge ratio (m/z) range suitable for detecting the expected FAMEs (e.g., m/z 50-500).

-

-

Identification: Identify the methyl ester of (4Z,10Z,13Z,16Z)-docosatetraenoic acid by its retention time and comparison of its mass spectrum with a known standard or a spectral library.

General Considerations for Synthesis

Conclusion

(4Z,10Z,13Z,16Z)-Docosatetraenoic acid is a very-long-chain polyunsaturated fatty acid with specific physicochemical properties and a defined, albeit minor, presence in certain biological tissues. While its direct metabolic and signaling roles are still under investigation, its structural similarity to other well-studied docosatetraenoic acid isomers suggests its potential involvement in crucial biological processes, including membrane modulation and as a precursor to bioactive lipid mediators. The experimental protocols outlined in this guide provide a framework for the further investigation of this intriguing molecule, which holds promise for advancing our understanding of lipid biochemistry and its implications in health and disease. Further research is warranted to fully elucidate the specific functions and pathways of this particular fatty acid isomer.

References

- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 2. larodan.com [larodan.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 9. Development of synthesis method for polyunsaturated fatty acids — Expectations for the development of novel anti-inflammatory fatty acid | News | Science Japan [sj.jst.go.jp]

An In-depth Technical Guide on the Relationship Between cis-4,10,13,16-Docosatetraenoic Acid and Adrenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relationship between two isomers of docosatetraenoic acid: cis-4,10,13,16-docosatetraenoic acid and adrenic acid (cis-7,10,13,16-docosatetraenoic acid). While both are 22-carbon polyunsaturated fatty acids, their metabolic pathways and physiological significance diverge significantly. Adrenic acid is a well-characterized intermediate in the omega-6 fatty acid cascade, derived from the elongation of arachidonic acid, and serves as a precursor to a variety of bioactive lipid mediators. In contrast, this compound is a less studied isomer with limited available data on its biosynthesis and metabolic fate. This document elucidates their distinct biochemical roles, summarizes key quantitative data, details relevant experimental protocols for their study, and provides visual representations of their metabolic pathways.

Introduction: Two Isomers, Distinct Identities

Docosatetraenoic acid (22:4) refers to a group of polyunsaturated fatty acids (PUFAs) containing 22 carbon atoms and four double bonds. Within this group, adrenic acid (AdA), systematically named all-cis-7,10,13,16-docosatetraenoic acid, is a prominent and biologically active member of the omega-6 fatty acid family.[1][2][3][4] It is a naturally occurring elongation product of arachidonic acid (AA) and is found in various tissues, including the adrenal glands, brain, and kidneys.[5][6]

Its isomer, this compound, is a significantly less studied compound. It has been identified as a minor fatty acid component in the lipids of rat testis.[7] A critical point of distinction is the position of the first double bond from the carboxyl end, which places them in different metabolic contexts. This guide explores the current understanding of their relationship, focusing on their biosynthesis, metabolism, and functional roles.

Chemical and Physical Properties

A clear understanding of the chemical structures of these two isomers is fundamental to appreciating their different biological functions. The key difference lies in the position of the double bonds along the fatty acid chain.

| Property | This compound | Adrenic Acid (cis-7,10,13,16-Docosatetraenoic Acid) |

| Systematic Name | (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid | (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid |

| Omega Notation | n/a (double bond at Δ4) | n-6 |

| Molecular Formula | C₂₂H₃₆O₂ | C₂₂H₃₆O₂ |

| Molecular Weight | 332.53 g/mol | 332.53 g/mol |

| Key Structural Feature | First double bond at the 4th carbon from the carboxyl end. | First double bond at the 7th carbon from the carboxyl end, classifying it as an omega-6 fatty acid. |

Metabolic Pathways: A Tale of Two Fates

The metabolic pathways of adrenic acid are well-documented within the broader context of omega-6 fatty acid metabolism. The pathway for this compound, however, is not clearly established.

Biosynthesis and Metabolism of Adrenic Acid

Adrenic acid is synthesized from the essential fatty acid linoleic acid through a series of elongation and desaturation steps that first produce arachidonic acid.[6] Arachidonic acid is then elongated by two carbons to form adrenic acid.[2][5] Adrenic acid can be further metabolized by several enzymatic pathways to produce a range of bioactive lipid mediators.[6]

-

Cyclooxygenase (COX) Pathway: Adrenic acid is a substrate for COX enzymes, leading to the production of dihomo-prostaglandins and dihomo-thromboxanes.[4]

-

Lipoxygenase (LOX) Pathway: LOX enzymes metabolize adrenic acid to generate dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).

-

Cytochrome P450 (CYP450) Pathway: CYP450 epoxygenases convert adrenic acid to epoxydocosatrienoic acids (EDTs), which have roles in regulating vascular tone.[4]

Furthermore, there is evidence that adrenic acid can be retro-converted back to arachidonic acid through peroxisomal β-oxidation.[6]

The Enigmatic Metabolism of this compound

Currently, there is a lack of definitive scientific literature outlining the specific biosynthetic and metabolic pathways of this compound. It is not considered a typical intermediate in the canonical omega-3 or omega-6 fatty acid pathways.

One area of investigation has been the potential for a Δ4-desaturase to act on adrenic acid. Research has shown that adrenic acid (22:4n-6) is a precursor to 4,7,10,13,16-docosapentaenoic acid (22:5n-6). However, this conversion is not a direct desaturation at the Δ4 position. Instead, it involves a more complex pathway:

-

Elongation: Adrenic acid is elongated to a 24-carbon fatty acid (24:4n-6).

-

Desaturation: The 24-carbon intermediate is desaturated.

-

β-oxidation: The resulting 24-carbon fatty acid undergoes one cycle of peroxisomal β-oxidation to yield 4,7,10,13,16-docosapentaenoic acid (22:5n-6).

This pathway highlights that while a fatty acid with a double bond at the 4th position is produced from an adrenic acid-derived precursor, it is a docosapentaenoic acid (with five double bonds), not a docosatetraenoic acid. There is no current evidence to suggest a direct enzymatic isomerization or conversion of adrenic acid to this compound.

Experimental Protocols

The analysis of docosatetraenoic acid isomers requires robust methods for lipid extraction and quantification. The following protocols provide a general framework for such experiments.

Lipid Extraction from Tissues (Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.

Materials:

-

Tissue sample

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass tubes with Teflon-lined caps

Procedure:

-

Weigh the tissue sample and place it in a glass homogenizing tube.

-

Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the tissue.

-

Homogenize the sample until a single-phase solution is obtained.

-

Filter the homogenate to remove solid particles.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate.

-

Mix vigorously and centrifuge at low speed to separate the phases.

-

The lower chloroform phase contains the lipids. Carefully collect this layer.

-

The solvent can be evaporated under a stream of nitrogen for further analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing fatty acid composition after extraction.

Materials:

-

Lipid extract

-

Methanolic HCl or BF₃-methanol for transesterification

-

Internal standard (e.g., a C17:0 fatty acid methyl ester)

-

GC-MS system with a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane)

Procedure:

-

Derivatization (Transesterification): Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF₃-methanol. This step is crucial for making the fatty acids volatile for GC analysis.

-

Extraction of FAMEs: After the reaction, add water and extract the FAMEs with hexane.

-

Sample Preparation: Evaporate the hexane layer and reconstitute the FAMEs in a known volume of hexane containing an internal standard.

-

GC-MS Analysis:

-

Inject an aliquot of the sample into the GC-MS.

-

Use a temperature program that allows for the separation of the different FAMEs. For example, start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold.

-

The mass spectrometer will fragment the eluting FAMEs, and the resulting mass spectra can be used for identification by comparison to spectral libraries (e.g., NIST).

-

Quantification is achieved by comparing the peak area of each FAME to the peak area of the internal standard.

-

Functional Roles and Significance

The distinct metabolic pathways of these two isomers lead to different physiological roles.

Adrenic Acid: A Pro-inflammatory and Vasoactive Mediator

Adrenic acid and its metabolites are involved in various physiological and pathophysiological processes:

-

Inflammation: As a close structural analog of arachidonic acid, adrenic acid can be converted into potent pro-inflammatory mediators.[5]

-

Vascular Tone: Metabolites of adrenic acid, particularly the EDTs produced by CYP450 enzymes, can act as endothelium-derived hyperpolarizing factors, leading to vasodilation.[4]

-

Biomarker: Altered levels of adrenic acid have been associated with various diseases, including metabolic syndrome and cardiovascular disease, making it a potential biomarker.[6]

This compound: An Area for Future Research

The physiological effects of this compound are largely unknown due to the limited research on this specific isomer. Its identification as a minor component in certain tissues suggests it may have localized or specialized functions that are yet to be elucidated. Further research is required to understand its potential biological activities and how they might compare or contrast with those of adrenic acid.

Conclusion and Future Directions

The relationship between this compound and adrenic acid is primarily one of structural isomerism leading to distinct metabolic fates and biological functions. Adrenic acid is an integral component of the omega-6 fatty acid pathway, with well-defined roles in cellular signaling and inflammation. In contrast, this compound remains a poorly characterized molecule.

Future research should focus on:

-

Elucidating the biosynthetic pathway of this compound.

-

Investigating the potential physiological effects of this isomer and its metabolites.

-

Developing targeted analytical methods to differentiate and quantify these isomers in various biological matrices to better understand their distribution and regulation.

A deeper understanding of the metabolism and function of all docosatetraenoic acid isomers will provide a more complete picture of lipid biochemistry and its role in health and disease, potentially uncovering new targets for therapeutic intervention.

References

- 1. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Adrenic acid (HMDB0002226) [hmdb.ca]

- 3. Identification of two novel microalgal enzymes involved in the conversion of the omega3-fatty acid, eicosapentaenoic acid, into docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adrenate | C22H35O2- | CID 40488826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to cis-4,10,13,16-Docosatetraenoic Acid: A Polyunsaturated Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4,10,13,16-Docosatetraenoic acid is a long-chain polyunsaturated fatty acid (PUFA) that has been identified as a minor component of rat testis lipids.[1] While research on this specific isomer is limited, its structural similarity to other more extensively studied docosatetraenoic acids, such as adrenic acid (cis-7,10,13,16-docosatetraenoic acid), suggests potential biological significance. This guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties. In light of the limited specific data, this document also discusses the well-characterized biological activities and metabolic pathways of the isomeric adrenic acid to provide a broader context for the potential roles of 22:4 fatty acids. Detailed experimental protocols for the extraction, and analysis of such fatty acids are also presented to facilitate further research in this area.

Introduction

Polyunsaturated fatty acids are crucial components of cellular lipids and play vital roles in various physiological processes, including cell signaling, inflammation, and membrane fluidity. Docosatetraenoic acids, a class of PUFAs with a 22-carbon backbone and four double bonds, exist as several isomers with distinct biological functions. While cis-7,10,13,16-docosatetraenoic acid (adrenic acid) is a well-studied omega-6 fatty acid abundant in the brain and adrenal glands,[2][3] the specific roles of other isomers, such as this compound, remain largely unexplored.

This technical guide focuses on this compound, summarizing its known properties and providing a framework for future investigation. By also examining the established knowledge of its isomer, adrenic acid, we aim to offer researchers valuable context and potential avenues for discovering the physiological significance of this lesser-known PUFA.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆O₂ | [1][4] |

| Molecular Weight | 332.5 g/mol | [1][5] |

| CAS Number | 122068-08-0 | [1][4] |

| Formal Name | 4Z,10Z,13Z,16Z-docosatetraenoic acid | [1] |

| Synonyms | FA 22:4 | [1] |

| Purity | ≥98% (commercially available) | [1][5] |

| Formulation | A solution in ethanol | [1][5] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:6): 0.25 mg/ml | [6] |

Biological Context and Potential Significance

Currently, the scientific literature on the specific biological activities and physiological roles of this compound is sparse. It has been identified as a minor fatty acid component in the lipids of rat testis.[1]

To provide a framework for potential research directions, it is informative to consider the well-documented activities of its isomer, adrenic acid (cis-7,10,13,16-docosatetraenoic acid). Adrenic acid is a naturally occurring PUFA formed by the elongation of arachidonic acid.[2][7] It is one of the most abundant fatty acids in the early human brain.[2]

Metabolism of the Isomer Adrenic Acid

Adrenic acid is metabolized by several key enzymatic pathways that also process other PUFAs like arachidonic acid. These pathways generate a variety of bioactive lipid mediators.

-

Cyclooxygenase (COX) Pathway: Adrenic acid is converted by COX enzymes to dihomo-prostaglandins.[2]

-

Lipoxygenase (LOX) Pathway: LOX enzymes metabolize adrenic acid to produce dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[3]

-

Cytochrome P450 (CYP450) Pathway: CYP450 epoxygenases convert adrenic acid to epoxydocosatrienoic acids (EDTs), also known as dihomo-epoxyeicosatrienoic acids (dihomo-EETs).[2] These EDTs have demonstrated roles as endothelium-derived hyperpolarizing factors and possess anti-inflammatory and analgesic properties.[2]

The potential for this compound to be a substrate for these same enzymes is a key area for future research.

Caption: Metabolism of Adrenic Acid.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of fatty acids and can be applied to the study of this compound.

Extraction of Total Fatty Acids from Biological Samples

This protocol is a general method for extracting total fatty acids from various biological matrices.

Materials:

-

0.9% NaCl solution

-

Internal standard (e.g., a C17:0 or other non-endogenous fatty acid)

-

Glass tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen gas stream or vacuum evaporator

Procedure:

-

Homogenize the tissue or cell sample in a known volume of ice-cold 0.9% NaCl.

-

To the homogenate, add a known amount of the internal standard.

-

Add 2 volumes of chloroform and 1 volume of methanol to the sample.

-

Vortex the mixture thoroughly for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum evaporator.

-

The dried lipid extract is now ready for derivatization.

Caption: Fatty Acid Extraction Workflow.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids need to be converted to their more volatile methyl esters.

Materials:

-

Dried lipid extract

-

BF₃-methanol (14% w/v) or methanolic HCl (5%)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-